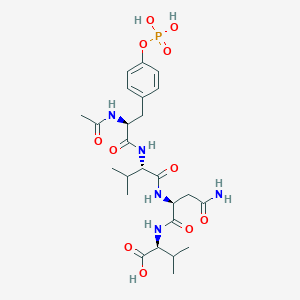

Ac-Tyr(PO3H2)-Val-Asn-Val-OH

Descripción

Ac-Tyr(PO3H2)-Val-Asn-Val-OH es un péptido sintético que contiene un residuo de tirosina fosforilado. Este compuesto es de gran interés en la investigación bioquímica debido a su posible papel en las vías de transducción de señales y su capacidad de interactuar con dominios proteicos específicos.

Propiedades

Número CAS |

195138-93-3 |

|---|---|

Fórmula molecular |

C25H38N5O11P |

Peso molecular |

615.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C25H38N5O11P/c1-12(2)20(24(35)28-18(11-19(26)32)23(34)30-21(13(3)4)25(36)37)29-22(33)17(27-14(5)31)10-15-6-8-16(9-7-15)41-42(38,39)40/h6-9,12-13,17-18,20-21H,10-11H2,1-5H3,(H2,26,32)(H,27,31)(H,28,35)(H,29,33)(H,30,34)(H,36,37)(H2,38,39,40)/t17-,18-,20-,21-/m0/s1 |

Clave InChI |

ZNNJXRRFTDMWFZ-QIJZPMMNSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

SMILES canónico |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ac-Tyr(PO3H2)-Val-Asn-Val-OH generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El residuo de tirosina fosforilado se introduce utilizando un derivado de fosfotirosina protegido. Los pasos generales incluyen:

Acoplamiento: Los aminoácidos se acoplan al péptido unido a la resina utilizando agentes activadores como HBTU o DIC.

Desprotección: Los grupos protectores temporales de los aminoácidos se eliminan para permitir el siguiente paso de acoplamiento.

Escisión: El péptido completo se escinde de la resina y se desprotege para producir el producto final.

Métodos de Producción Industrial

Si bien la SPPS es el método principal para la síntesis a escala de laboratorio, la producción industrial puede implicar la síntesis en fase de solución para cantidades más grandes. Este método puede ser más rentable y escalable, aunque requiere una optimización cuidadosa de las condiciones de reacción para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Aplicaciones en Investigación Científica

Ac-Tyr(PO3H2)-Val-Asn-Val-OH tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de fosforilación y desfosforilación.

Biología: Investiga las vías de transducción de señales que involucran residuos de tirosina fosforilados.

Medicina: Posibles aplicaciones terapéuticas en el direccionamiento de interacciones proteicas específicas.

Industria: Utilizado en el desarrollo de ensayos bioquímicos y herramientas de diagnóstico.

Aplicaciones Científicas De Investigación

Ac-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:

Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

Biology: Investigates signal transduction pathways involving phosphorylated tyrosine residues.

Medicine: Potential therapeutic applications in targeting specific protein interactions.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mecanismo De Acción

El mecanismo de acción de Ac-Tyr(PO3H2)-Val-Asn-Val-OH implica su interacción con dominios proteicos específicos, como los dominios SH2, que reconocen los residuos de tirosina fosforilados. Esta interacción puede modular las vías de transducción de señales al influir en las interacciones proteína-proteína y los eventos de señalización posteriores.

Comparación Con Compuestos Similares

Compuestos Similares

Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Otro péptido fosforilado que se une a los dominios SH2.

Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH TFA: Una variante con ácido trifluoroacético, utilizada como inhibidor para las interacciones src SH3-SH2.

Singularidad

Ac-Tyr(PO3H2)-Val-Asn-Val-OH es único debido a su secuencia específica de aminoácidos, que puede conferir propiedades de unión distintas y actividades biológicas en comparación con otros péptidos fosforilados. Su capacidad para interactuar con dominios proteicos específicos lo convierte en una herramienta valiosa para estudiar la transducción de señales y las interacciones proteicas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.